2'-O-Methylguanosine
Overview
Description
Synthesis Analysis
The synthesis of 2'-O-Methylguanosine has been achieved through efficient and chemoselective methods without the need for protecting the guanine base. Notably, one approach utilizes methylene-bis-(diisopropylsilyl chloride) as a new protecting group for nucleosides, demonstrating the synthesis's efficiency in high yield (Chow et al., 2003). Another method developed for synthesizing N(2)-dimethylaminomethylene-2'-O-methylguanosine, a useful intermediate for oligonucleotide construction, highlights the application of sugar and base protecting groups stable during the 2'-O-methylation step (Mukobata et al., 2010).
Scientific Research Applications
Synthesis for Therapeutic Agents and RNA Biology : Li and Piccirilli (2006) developed an efficient strategy for synthesizing 2'-C--methylguanosine with high stereoselectivity and regioselectivity. This advancement has potential benefits for therapeutic agents and RNA biology research (Li & Piccirilli, 2006).
RNA Structure and Stability : Pallan et al. (2008) showed that N2,N2-dimethylguanosine in tRNAs alters RNA structure and stability, which could impact hairpin versus duplex formation (Pallan et al., 2008).
Adsorption Characteristics : Temerk and Kamal (1983) found that 2-methylguanosine exhibits specific adsorption behaviors at different concentrations, undergoing surface reorientation and forming a compact layer in the pit region at elevated bulk concentrations (Temerk & Kamal, 1983).
Improved Synthesis for RNA Studies : Li and Piccirilli (2005) improved the synthesis of 2'-deoxy-2'-C-u-methyladenosine and 2'-deoxy-C--methylguanosine, enhancing RNA structure and function studies (Li & Piccirilli, 2005).
RNA Hybridizations : Inoue et al. (1987) demonstrated that 2'-O-methyl oligoribonucleotides are effective alternatives to oligoribonucleotide probes in RNA hybridizations due to their high thermal stability, ease of synthesis, and reduced enzymatic degradation (Inoue et al., 1987).
Role in tRNA Structure : Ginell and Parthasarathy (1978) studied N2-methylguanosine (m2G), finding that it alters stacking and conformation of tRNA, indicating a crucial role in its biological function (Ginell & Parthasarathy, 1978).
Inhibitors of Viral Replication : Eldrup et al. (2004) discussed the potential of heterobase-modified 2'-C-methyl ribonucleosides as potent and noncytotoxic inhibitors of hepatitis C virus RNA replication (Eldrup et al., 2004).
Temperature-Dependent Methylation in Extreme Thermophiles : Kumagai et al. (1980) found that Thermus thermophilus HB27 increases the content of 2'-O-methylguanosine in tRNA at high temperatures, suggesting the temperature dependence of methylation based on enzyme activity (Kumagai et al., 1980).
mRNA Translation Initiation : Shafritz et al. (1976) showed that 7-methylguanosine plays a role in the initiation of eukaryotic mRNA translation by specifically recognizing mRNA by initiation factor IF-M3 (Shafritz et al., 1976).
Novel Synthesis Methods : Chow et al. (2003) demonstrated a novel and efficient synthesis of 2'-O-methylguanosine without protecting the guanine base (Chow et al., 2003).
Safety And Hazards
Future Directions
Recent studies have developed a Z-form RNA stabilizer that stabilizes Z-RNA under physiological salt conditions . The incorporation of 2’-O-methyl-8-methyl guanosine (m8Gm) into RNA can markedly stabilize the Z-RNA at low salt conditions . This opens up new possibilities for the structural and functional study of Z-RNA .
properties
IUPAC Name |
2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O5/c1-20-7-6(18)4(2-17)21-10(7)16-3-13-5-8(16)14-11(12)15-9(5)19/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYNGSFVYRPRCG-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175669 | |
Record name | 2'-O-Methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-O-Methylguanosine | |
CAS RN |
2140-71-8 | |
Record name | 2′-O-Methylguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2140-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-O-Methylguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-O-Methylguanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-O-METHYLGUANOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W722H4PA1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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